
1H-Tetrazole-5-carboximidamide
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Overview
Description
1H-Tetrazole-5-carboximidamide is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1H-Tetrazole-5-carboximidamide typically involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction is often carried out under reflux conditions in solvents like glycerol, which provides a cost-effective and environmentally benign procedure . Industrial production methods may involve the use of heterogeneous catalysts or microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. Key findings include:
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Nitrile Cycloaddition : Reacts with nitriles in the presence of sodium azide (NaN₃) under acidic conditions to form bis-tetrazole derivatives .
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Catalytic Efficiency : Silica-supported sulfuric acid enhances reaction yields (75–96%) by activating nitriles for azide coupling .
Table 1 : Cycloaddition Conditions and Yields
Substrate | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Aromatic nitriles | Silica sulfuric acid | DMF | 80–96 | |
Aliphatic nitriles | Scandium triflate | i-PrOH/H₂O | 25–100 |
Nucleophilic Substitution
The carboximidamide group (-C(NH₂)NH₂) facilitates nucleophilic attacks:
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Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form N-acylated derivatives .
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Electrophilic Substitution : Undergoes alkylation with dimethyl sulfate under basic conditions, yielding 5-alkyltetrazoles .
Mechanistic Insight :
The reaction with acyl chlorides proceeds via a tetrahedral intermediate stabilized by Li⁺ coordination, followed by elimination of HCl .
Coordination Chemistry
The tetrazole ring acts as a polydentate ligand:
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Metal Complexation : Binds transition metals (e.g., Cu²⁺, Zn²⁺) through nitrogen atoms, forming stable complexes used in catalysis .
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Biological Relevance : Zinc chelation by tetrazole-phosphonate hybrids enhances inhibition of viral polymerases .
Acid-Base Reactions
1H-Tetrazole-5-carboximidamide exhibits Brønsted acidity (pKa ≈ 4.5–5.0):
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Deprotonation : Forms conjugate bases in alkaline media, enabling salt formation with amines or metal cations.
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Tautomerism : Exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity in polar solvents.
Derivatization for Bioactive Compounds
The compound serves as a precursor for pharmacologically active derivatives:
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Antitubercular Agents : 5-Substituted analogs show MIC values of 0.25–1 μM against M. tuberculosis .
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Antiviral Modifications : Phosphonomethyltetrazoles inhibit herpes simplex virus DNA polymerase .
Table 2 : Bioactivity of Selected Derivatives
Derivative | Target Activity | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
5-(Phosphonomethyl) | HSV-1 DNA Polymerase | 1.2 μM | |
5-(4-Bromophenyl) | Antimycobacterial | 0.25 μM |
Stability and Reactivity Considerations
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Thermal Stability : Decomposes exothermically above 200°C, requiring controlled heating during synthesis.
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Explosive Risk : May detonate under high-pressure or shock conditions due to high nitrogen content.
Synthetic Methodologies
Scientific Research Applications
1H-Tetrazole-5-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazole-5-carboximidamide involves its ability to act as a bioisostere of carboxylic acids. This property allows it to mimic the biological activity of carboxylic acids, making it a valuable component in drug design. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
1H-Tetrazole-5-carboximidamide can be compared with other similar compounds, such as:
1H-Tetrazole-5-thiol: Known for its antibacterial and antiproliferative activities.
5-Substituted 1H-Tetrazoles: Used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Tetrazole-based drugs: Including losartan and cefazolin, which contain the tetrazole moiety and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different scientific fields.
Biological Activity
1H-Tetrazole-5-carboximidamide is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of 1H-tetrazole derivatives, including this compound, has been achieved through various methods such as microwave-assisted reactions and multicomponent condensation reactions. These methods have shown to yield high efficiency and purity in the final products:
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Microwave-assisted | 80-85 | i-PrOH/water mixture at 160 °C for 1 hour |
One-pot multi-component | Variable | Specific reagents and conditions vary |
Biological Activities
This compound exhibits a range of biological activities, including:
Anticancer Activity
Recent studies have identified that certain derivatives of tetrazoles can act as microtubule destabilizers , which are crucial in cancer therapy. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols demonstrated significant potency against various cancer cell lines such as SGC-7901, A549, and HeLa. The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Properties
Tetrazoles have been reported to possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus flavus . The structural characteristics of tetrazoles contribute to their stability against metabolic degradation, enhancing their therapeutic potential .
Protein Arginine Methyltransferase Inhibition
A notable application of tetrazole derivatives includes their role as inhibitors of protein arginine methyltransferase (PRMT). Compounds designed to target the arginine-binding site on PRMT1 exhibited significant inhibitory effects, suggesting potential for treating diseases where PRMT dysregulation is implicated .
Case Studies
Several case studies illustrate the biological efficacy of 1H-tetrazole derivatives:
- Microtubule Destabilization : Compound 6–31 was synthesized and evaluated for its ability to disrupt microtubule formation in cancer cells. This compound showed a binding affinity that led to significant anticancer activity .
- Antimicrobial Activity : A study highlighted the synthesis of various 5-substituted 1H-tetrazoles that demonstrated antibacterial properties against multiple strains, reinforcing the potential use of these compounds in antibiotic development .
Mechanistic Insights
The biological activity of 1H-tetrazole derivatives can be attributed to their ability to interact with specific biological targets. For instance:
- Binding Affinity : Computational studies have indicated that certain tetrazole compounds exhibit strong binding interactions with enzymes such as CSNK2A1, which are critical for various cellular processes .
- Hydrogen Bonding : The nitrogen atoms within the tetrazole ring can act as hydrogen bond acceptors, enhancing interaction with receptor sites compared to traditional carboxylic acids .
Properties
CAS No. |
501357-01-3 |
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Molecular Formula |
C2H4N6 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2H-tetrazole-5-carboximidamide |
InChI |
InChI=1S/C2H4N6/c3-1(4)2-5-7-8-6-2/h(H3,3,4)(H,5,6,7,8) |
InChI Key |
NEMCXWMKVAMXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)C(=N)N |
Origin of Product |
United States |
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